N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-20(18-12-15-4-1-2-6-17(15)25-18)22-19(14-7-10-24-11-8-14)16-5-3-9-21-13-16/h1-6,9,12-14,19H,7-8,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGOBFAHIGAABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the benzofuran core followed by the introduction of the pyridine and oxane groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or alkyl groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell survival and growth.
- A case study demonstrated its efficacy against breast cancer cell lines, where it significantly reduced cell viability at micromolar concentrations, suggesting its potential as a lead compound for developing anticancer therapies .
-
Neuroprotective Effects :
- The compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it can inhibit neuroinflammation and protect neuronal cells from oxidative stress.
- In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines in microglial cells, which is crucial for neuroprotection .
-
Antimicrobial Activity :
- Preliminary investigations reveal that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- A study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, indicating its potential role in developing new antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Neuroprotective | Reduces neuroinflammation | |
| Antimicrobial | Effective against multi-drug resistant bacteria |
Case Studies
-
Breast Cancer Cell Line Study :
- In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency as an anticancer agent.
-
Neuroprotection in Animal Models :
- Animal studies assessing the neuroprotective effects of this compound showed improved cognitive function in models of Alzheimer's disease when administered prior to inducing neurodegeneration, highlighting its potential therapeutic role.
Mechanism of Action
The mechanism by which N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key Observations:
- Core Flexibility : The benzofuran-2-carboxamide core is shared with compounds in and , but substituents vary significantly. The target compound’s oxan-4-yl-pyridin-3-ylmethyl group distinguishes it from analogs with piperazinyl, sulfonyl-azepane, or simple alkyl chains.
- Synthetic Efficiency : Compound 22 () achieved a 78% yield using oxan-4-ylmethylamine, suggesting that the tetrahydropyran moiety may facilitate coupling reactions compared to bulkier substituents (e.g., methoxyethyl-piperidine in compound 21, 56% yield) .
Functional and Pharmacological Insights
- Kinase Inhibition : Analogs like compound 22 (imidazopyridine-carboxamide) were synthesized as GSK-3β inhibitors, implying that the carboxamide linkage and heterocyclic cores are critical for kinase targeting . The target compound’s pyridine ring may enhance π-π stacking in binding pockets.
- Neurokinin Activity : The complex azepane-sulfonyl analog in (CAS 281217-45-6) is a neurokinin receptor antagonist, highlighting the benzofuran-carboxamide scaffold’s versatility in neurological applications .
- Solubility and Bioavailability : The oxan-4-yl group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., phenylmethanimine in ), which could enhance pharmacokinetics .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~350–400 g/mol) falls between the lighter imidazopyridine analog (338.0 g/mol) and the heavier chlorophenyl-piperazinyl derivative (425.91 g/mol) .
Biological Activity
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following chemical structure:
where represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific structural features contribute to its biological properties.
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses and cancer progression .
- Anticancer Activity : In vitro studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells by targeting various signaling pathways such as AKT and PLK1 . For instance, one study reported an IC50 value of 16.4 μM against lung adenocarcinoma cells (A549) when using a related benzofuran derivative .
- Hypolipidemic Effects : Certain benzofuran derivatives have shown promise in lowering lipid levels in hyperlipidemic models, suggesting potential applications in metabolic disorders .
Cancer Models
The compound has been evaluated in various cancer models:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. For example, derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal models treated with related benzofuran compounds exhibited reduced tumor growth without significant toxicity to normal tissues .
Metabolic Disorders
The hypolipidemic activity was assessed using Triton WR-1339-induced hyperlipidemic rats. Results indicated that certain derivatives significantly reduced serum cholesterol levels compared to control groups .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the benzofuran core can significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Halogen substitution | Enhances cytotoxicity; position matters |
| N-phenethyl carboxamide | Increases antiproliferative activity |
| Morpholinyl substitution | Further enhances activity against cancer cells |
For example, the presence of halogens (Cl, Br) at specific positions on the benzofuran ring has been linked to increased cytotoxic effects across various cancer cell lines .
Case Study 1: Lung Cancer
A study involving a derivative of the compound demonstrated selective inhibition of PLK1 PBD with an IC50 of 16.4 μM. This was associated with a significant reduction in cell proliferation and induction of apoptosis in A549 cells .
Case Study 2: Hyperlipidemia
In a model using Triton WR-1339-induced hyperlipidemic rats, treatment with a related benzofuran derivative resulted in a notable decrease in serum triglycerides and cholesterol levels, showcasing its potential for treating lipid disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
